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Compound of Interest

Compound Name: Fluprostenol

Cat. No.: B1673476 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and biological functions of Fluprostenol. It is intended to serve as

a detailed resource for researchers, scientists, and professionals involved in drug development

and related fields. This document includes quantitative data presented in structured tables,

detailed methodologies for key experimental procedures, and visualizations of relevant

signaling pathways and experimental workflows.

Chemical Identity and Structure
Fluprostenol is a synthetic analogue of prostaglandin F2α (PGF2α).[1] Chemically, it is an

organofluorine compound where the pentyl group of prostaglandin F2α is substituted with a 3-

(trifluoromethyl)phenoxymethyl group.[1] This structural modification contributes to its metabolic

stability and potent biological activity.[2]

Table 1: Chemical Identifiers and Nomenclature for Fluprostenol
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Identifier Value

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-

hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-

enyl]cyclopentyl]hept-5-enoic acid[1]

CAS Number
40666-16-8 (for racemic mixture), 54276-17-4

(for the optically active (+)-enantiomer)[2][3]

Molecular Formula C₂₃H₂₉F₃O₆[1]

Synonyms

Travoprost free acid, ICI 81,008, 16-m-

trifluoromethylphenoxy tetranor Prostaglandin

F2α[1][2]

Physicochemical Properties
Fluprostenol is typically supplied as a colorless oil or in a solution of an organic solvent like

ethanol.[4] Its physicochemical properties are critical for its formulation, delivery, and

pharmacokinetic profile.

Table 2: Physicochemical Properties of Fluprostenol
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Property Value Source

Molecular Weight 458.5 g/mol [1]

Appearance Colorless oil [4]

Boiling Point ~608.0 ± 55.0 °C (Predicted) [4]

Density 1.335 g/cm³ (Predicted) [4]

pKa 4.76 ± 0.10 (Predicted) [4]

LogP 3.56 [2]

Solubility

Soluble in DMF (>100 mg/mL),

DMSO (>100 mg/mL), Ethanol

(>100 mg/mL), and PBS (pH

7.2, >16 mg/mL)

[2]

Storage Store at -20°C [4]

Biological and Physiological Properties
Fluprostenol is a potent and selective agonist for the prostaglandin F receptor (FP receptor), a

G-protein coupled receptor (GPCR).[2][5] Its high affinity for the FP receptor mediates a range

of physiological effects. The optically active enantiomer, (+)-Fluprostenol, is expected to have

twice the potency of the racemic mixture.[2]

Its prodrug, Travoprost (the isopropyl ester of Fluprostenol), is used in ophthalmic solutions to

reduce intraocular pressure in patients with open-angle glaucoma and ocular hypertension.[1]

In veterinary medicine, Fluprostenol is utilized for its luteolytic properties to control the

reproductive cycle in livestock.[2]

Table 3: Pharmacological Data for (+)-Fluprostenol
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Parameter Value Species/System

Kᵢ (FP Receptor) 49.9 nM Not specified

EC₅₀ (FP Receptor) 2.4 nM Not specified

EC₅₀ (Intracellular Ca²⁺

mobilization)
17.5 nM

Cloned human ocular FP

receptors

EC₅₀ (Intracellular Ca²⁺

mobilization)
19.1 nM Rat A7r5 cells

EC₅₀ (Intracellular Ca²⁺

mobilization)
37.3 nM Mouse 3T3 cells

IC₅₀ (PGF2α binding inhibition) 3.5 nM Human FP receptors

IC₅₀ (PGF2α binding inhibition) 7.5 nM Rat FP receptors

Signaling Pathways
The primary mechanism of action of Fluprostenol is through the activation of the FP receptor,

which is canonically coupled to the Gq/11 family of G proteins.[3][4] This initiates a well-defined

intracellular signaling cascade.

Receptor Activation: Fluprostenol binds to the FP receptor, inducing a conformational

change.

Gq Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor

(GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq protein (Gαq).[4]

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-

bound enzyme Phospholipase C-β (PLC-β).[3][4]

Second Messenger Generation: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-

bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and

diacylglycerol (DAG).[4][6]

Intracellular Calcium Mobilization: IP₃, being water-soluble, diffuses through the cytoplasm

and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored
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calcium (Ca²⁺) into the cytosol.[4][6]

Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺, along with the

membrane-bound DAG, synergistically activates Protein Kinase C (PKC).[4]

Downstream Cellular Responses: Activated PKC phosphorylates a variety of downstream

target proteins, leading to diverse cellular responses such as smooth muscle contraction,

modulation of gene expression, and cell proliferation.[4]
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Caption: Fluprostenol-induced FP receptor signaling pathway.

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the

pharmacological profile of Fluprostenol.

Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of Fluprostenol for the FP receptor by

measuring its ability to displace a known high-affinity radioligand.

Materials:

Cell membranes from a cell line stably expressing the human FP receptor (e.g., HEK293

cells).

Radioligand (e.g., [³H]-PGF2α).
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Test compound (Fluprostenol).

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

Wash Buffer (ice-cold Assay Buffer).

96-well microplates.

Glass fiber filters.

Scintillation fluid and a scintillation counter.

Procedure:

Prepare serial dilutions of Fluprostenol in the Assay Buffer.

In a 96-well plate, set up the following in triplicate:

Total Binding: Assay Buffer, radioligand, and receptor membranes.

Non-specific Binding: Assay Buffer, radioligand, a high concentration of unlabeled PGF2α,

and receptor membranes.

Competition Binding: Assay Buffer, radioligand, serially diluted Fluprostenol, and receptor

membranes.

Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach

equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters multiple times with ice-cold Wash Buffer to remove any unbound radioligand.

Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity

using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the log concentration of Fluprostenol to
determine the IC₅₀ value.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is

the concentration of the radioligand and Kₔ is its dissociation constant.

Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following FP

receptor activation by Fluprostenol.

Materials:

Cells expressing the FP receptor (e.g., HEK293-FP cells).

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

Assay Buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, pH 7.4).

Black-walled, clear-bottom 96-well microplates.

A fluorescence plate reader with an integrated fluidics system (e.g., FLIPR or FlexStation).

Procedure:

Plate the cells in the 96-well microplates and culture them to the desired confluency.

Load the cells with the fluorescent calcium indicator dye by incubating them with a solution of

the dye in Assay Buffer for a specified time (e.g., 60 minutes at 37°C).

Wash the cells with Assay Buffer to remove any extracellular dye.

Measure the baseline fluorescence using the plate reader at the appropriate excitation and

emission wavelengths (for Fura-2, ratiometric measurements are taken at excitation

wavelengths of 340 nm and 380 nm, with emission at ~510 nm).

Using the instrument's fluidics, add varying concentrations of Fluprostenol to the wells while

simultaneously recording the fluorescence signal over time.
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Determine the peak fluorescence response for each concentration of Fluprostenol.

Plot the peak response against the log concentration of Fluprostenol to generate a

concentration-response curve and determine the EC₅₀ value.
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Caption: Workflow for an intracellular calcium mobilization assay.
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Western Blotting for FP Receptor Expression
This technique is used to detect and quantify the expression of the FP receptor protein in cell or

tissue lysates.

Materials:

Cell or tissue lysate.

SDS-PAGE gels.

Transfer buffer.

PVDF or nitrocellulose membrane.

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

Primary antibody specific for the FP receptor.

HRP-conjugated secondary antibody.

Chemiluminescent substrate.

Imaging system.

Procedure:

Sample Preparation: Prepare protein lysates from cells or tissues and determine the protein

concentration.

SDS-PAGE: Separate the proteins in the lysates based on their molecular weight by running

them on an SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to

prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody against the

FP receptor overnight at 4°C with gentle agitation.

Washing: Wash the membrane several times with TBST to remove unbound primary

antibody.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody for 1-2 hours at room temperature.

Washing: Wash the membrane again with TBST to remove unbound secondary antibody.

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using

an imaging system. The intensity of the band corresponding to the FP receptor indicates its

expression level.

Conclusion
Fluprostenol is a well-characterized, potent, and selective FP receptor agonist with significant

therapeutic applications. Its defined chemical structure and physicochemical properties,

coupled with a clear understanding of its Gq-mediated signaling pathway, provide a solid

foundation for its use in research and drug development. The experimental protocols detailed in

this guide offer standardized methods for further investigation into the pharmacology of

Fluprostenol and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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